Cas no 97437-97-3 (4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide)

4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted benzamide core linked to a 2,5-dimethylphenyl group via an amide bond, along with a sulfamoyl moiety at the 3-position. This compound may exhibit bioactivity as a protease or enzyme inhibitor due to its sulfonamide functionality. The presence of chloro and dimethyl substituents enhances its lipophilicity, potentially improving membrane permeability. It serves as a valuable intermediate for synthesizing more complex molecules in drug discovery. The compound's well-defined structure allows for precise modifications to optimize pharmacological properties. Proper handling is required due to its reactive functional groups.
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide structure
97437-97-3 structure
商品名:4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
CAS番号:97437-97-3
MF:C15H15ClN2O3S
メガワット:338.809201478958
MDL:MFCD28098792
CID:4662868
PubChem ID:9314092

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide 化学的及び物理的性質

名前と識別子

    • MFCD28098792
    • 4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide(WS201727)
    • Reaxys ID: 2769640
    • Benzamide, 3-(aminosulfonyl)-4-chloro-N-(2,5-dimethylphenyl)-
    • CS-0061290
    • Z31403696
    • W17142
    • AS-69163
    • 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
    • XDA43797
    • AKOS034159569
    • 97437-97-3
    • MDL: MFCD28098792
    • インチ: 1S/C15H15ClN2O3S/c1-9-3-4-10(2)13(7-9)18-15(19)11-5-6-12(16)14(8-11)22(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)
    • InChIKey: ZYADNDOMPSFJLJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C)=CC=C1C)(=O)C1=CC=C(Cl)C(S(N)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 338.0491912g/mol
  • どういたいしつりょう: 338.0491912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131930-100mg
4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 97%
100mg
¥1975.00 2024-04-23
eNovation Chemicals LLC
D773783-250mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
250mg
$185 2024-06-06
1PlusChem
1P01DFZM-500mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
500mg
$173.00 2024-04-19
abcr
AB513021-1g
4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide; .
97437-97-3
1g
€442.30 2025-02-16
A2B Chem LLC
AX06066-250mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
250mg
$135.00 2024-07-18
A2B Chem LLC
AX06066-100mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
100mg
$75.00 2024-07-18
A2B Chem LLC
AX06066-500mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
500mg
$189.00 2024-07-18
eNovation Chemicals LLC
D773783-500mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
500mg
$285 2025-02-26
eNovation Chemicals LLC
D773783-1g
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
1g
$400 2025-02-26
eNovation Chemicals LLC
D773783-500mg
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
97437-97-3 95%
500mg
$215 2024-06-06

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide 関連文献

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamideに関する追加情報

Professional Introduction to 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide (CAS No. 97437-97-3)

4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide, with the CAS number 97437-97-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide incorporates several key functional groups, including a chloro substituent, a dimethylphenyl ring, and a sulfamoyl moiety, which collectively contribute to its unique chemical properties and reactivity.

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide involves a series of well-orchestrated chemical reactions that highlight the expertise in organic synthesis. The process typically begins with the preparation of the dimethylphenyl intermediate, followed by the introduction of the chloro group and the sulfamoyl functionality. Advanced techniques such as nucleophilic substitution and condensation reactions are employed to achieve high yields and purity. The precision required in these synthetic steps underscores the importance of meticulous experimental design and control, ensuring that the final product meets stringent quality standards.

In recent years, sulfonamide derivatives have been extensively studied for their potential as pharmacological agents. The presence of the sulfamoyl group in 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide imparts properties that make it a valuable scaffold for drug discovery. Specifically, sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes. This has led to their exploration in treating a wide range of diseases, including infections, inflammation, and metabolic disorders.

One of the most compelling aspects of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological profiles. For instance, modifications to the dimethylphenyl ring can influence solubility and metabolic stability, while alterations to the sulfamoyl group can fine-tune binding affinity to biological targets. These insights have been instrumental in designing molecules with improved efficacy and reduced side effects.

The latest research in this domain has highlighted the potential of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide as a lead compound for further development. Studies have demonstrated its inhibitory activity against various enzymes implicated in disease pathways. For example, preliminary data suggest that it may exhibit inhibitory effects on carbonic anhydrase enzymes, which are involved in conditions such as glaucoma and altitude sickness. Additionally, its interaction with other enzyme targets has been explored for potential applications in anti-inflammatory therapies.

The chemical properties of 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide, particularly its reactivity and stability under different conditions, make it a fascinating subject for further investigation. Computational studies have been employed to predict its behavior in various environments, providing valuable insights into its potential applications. These studies often involve molecular modeling techniques that simulate how the compound interacts with biological molecules at the atomic level. Such simulations are crucial for understanding its mechanism of action and for guiding the design of next-generation derivatives.

The role of synthetic chemists in developing novel compounds like 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide cannot be overstated. Their expertise in designing complex molecular structures is essential for advancing drug discovery efforts. By employing innovative synthetic strategies and leveraging cutting-edge technologies, researchers continue to push the boundaries of what is possible in medicinal chemistry. This relentless pursuit of innovation ensures that compounds like this one will remain at the forefront of therapeutic development.

The future prospects for 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into tangible therapeutic benefits. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a pivotal role in developing targeted therapies that address unmet medical needs.

In conclusion, 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide(CAS No. 97437-97-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile biological activities make it a valuable tool for drug discovery and development. With continued research and innovation, this compound is poised to contribute to groundbreaking therapies that improve human health outcomes worldwide.

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